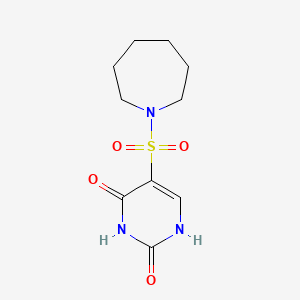

![molecular formula C19H26N8 B5507107 4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5507107.png)

4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5,6-dimethylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5,6-dimethylpyrimidine" is a compound of interest in the field of heterocyclic chemistry, particularly in the context of pyrimidine derivatives, which have diverse applications in medicinal and material sciences.

Synthesis Analysis

The synthesis of related compounds often involves multi-component cyclo-condensation reactions, as demonstrated in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using various catalysts in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014). This approach is indicative of the methods that might be employed in synthesizing the specific compound .

Molecular Structure Analysis

Structural analysis of similar compounds, like 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, reveals they crystallize in the monoclinic system and exhibit specific cell constants, which provides insights into their crystalline structure (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Reactions involving heterocyclic amidines, such as in the synthesis of azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, are relevant to understanding the chemical behavior of pyrimidine derivatives (Elmaati, 2002).

Physical Properties Analysis

Studies on compounds like imidazo[1,2-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, focusing on their vaporization enthalpies and structural similarities, provide valuable data on their physical properties, including self-association tendencies in various states (Lipkind et al., 2011).

Chemical Properties Analysis

The chemical properties of similar pyrimidine derivatives can be inferred from studies on their reactions with different reagents, leading to the formation of various heterocyclic compounds. This includes transformations involving 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate, indicating the reactivity of such compounds (Sutherland, Tennant, & Vevers, 1973).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Researchers have synthesized various derivatives related to the mentioned compound to explore their antimicrobial properties. For instance, thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed significant antimicrobial activity against a range of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibited promising cytotoxic effects against cancer cell lines and inhibited 5-lipoxygenase, suggesting their potential as therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Antimycobacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported, with some showing considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings open new avenues for the development of antimycobacterial agents (Lv et al., 2017).

Synthesis, Characterization, and Biological Evaluation

A series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these compounds in combating microbial infections (Rajkumar et al., 2014).

Insecticidal Activity

Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. This research suggests the utility of these compounds in developing new insecticidal formulations (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

4-[4-[4-ethyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-5,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8/c1-4-27-17(11-25-10-7-20-13-25)23-24-19(27)16-5-8-26(9-6-16)18-14(2)15(3)21-12-22-18/h7,10,12-13,16H,4-6,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMYHVURJGHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1C2CCN(CC2)C3=NC=NC(=C3C)C)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5,6-dimethylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)